molecular formula C42H69N5O16 B1163699 N-Hexanoyl-NBD-lactosylceramide

N-Hexanoyl-NBD-lactosylceramide

Cat. No.: B1163699
M. Wt: 900
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Glycosphingolipid Research and Membrane Biology

Glycosphingolipids (GSLs) are a class of lipids that are essential components of eukaryotic cell membranes. nih.gov Structurally, they consist of a ceramide lipid anchor to which a carbohydrate chain is attached. These molecules are not merely structural elements; they play active roles in a multitude of cellular functions, including cell-cell recognition, adhesion, and signal transduction. rug.nlnih.gov GSLs are particularly enriched in specialized membrane microdomains known as lipid rafts, where they, along with cholesterol and specific proteins, create platforms for signaling events. nih.govnih.gov

Within this family, lactosylceramide (B164483) (LacCer) holds a pivotal position. It is a key intermediate in the biosynthesis of a vast array of more complex GSLs, such as gangliosides and globo-series GSLs. nih.govresearchgate.net The synthesis of lactosylceramide from its precursor, glucosylceramide, occurs in the lumen of the Golgi apparatus, a central sorting and processing station in the cell's secretory pathway. nih.govmedchemexpress.com Beyond its role as a biosynthetic precursor, LacCer itself is a bioactive molecule implicated in signaling pathways related to inflammation and oxidative stress. rug.nlnih.gov Given its central role, understanding the trafficking and metabolism of LacCer is crucial for comprehending membrane biology and the pathogenesis of various diseases.

Rationale for Fluorescent Glycolipid Analogs in Cellular Investigations

Studying the behavior of individual lipid species like lactosylceramide in living cells presents a significant challenge, as they are difficult to distinguish from the vast excess of other lipids. Fluorescent glycolipid analogs, such as N-Hexanoyl-NBD-lactosylceramide, were developed to overcome this obstacle. tocris.com These probes mimic the structure of their natural counterparts while carrying a fluorescent reporter group, enabling their detection and tracking using fluorescence microscopy. nih.gov

The design of this compound is deliberate. The "N-Hexanoyl" portion refers to a short, six-carbon acyl chain. This short chain increases the water solubility of the lipid analog, facilitating its insertion from the external medium into the outer leaflet of the cell's plasma membrane. nih.gov The 7-nitrobenz-2-oxa-1,3-diazole (NBD) group is a small, environmentally sensitive fluorophore. Its fluorescence properties, including its emission spectrum and quantum yield, can change depending on the polarity of its surroundings. researchgate.netnih.gov This feature is particularly advantageous as it can report on the lipid's location, for instance, distinguishing between the aqueous environment and the hydrophobic interior of a membrane. Once inserted into the plasma membrane, these analogs are recognized by the cell's machinery and are transported along the same pathways as their endogenous counterparts, allowing for the real-time visualization of processes like endocytosis and intracellular trafficking to organelles like the Golgi apparatus. rug.nlnih.gov

Historical Development and Academic Significance of this compound in Lipidomics

The development of fluorescent lipid analogs represents a landmark in cell biology, with much of the pioneering work conducted by Richard Pagano and his colleagues. Their research in the 1980s and early 1990s introduced NBD-ceramide analogs as powerful tools to study the organization and function of the Golgi apparatus in living cells. nih.govnih.gov They demonstrated that these fluorescent ceramide precursors accumulate in the Golgi, where they are metabolized into fluorescent sphingomyelin (B164518) and glucosylceramide, effectively lighting up the secretory pathway. nih.govnih.gov

Building on this foundation, this compound and related compounds have become central to lipidomics, the large-scale study of lipids. Seminal studies, such as those by Kok and colleagues in 1991, used these probes to reveal the sophisticated sorting mechanisms within the endocytic pathway. rug.nl They showed that while fluorescently labeled glucosylceramide was transported to the Golgi apparatus after internalization, the closely related sphingomyelin was directed to the endosomal/lysosomal system. rug.nl Their work also noted that HT29 cells could synthesize C6-NBD-lactosylceramide and C6-NBD-galactosylceramide, and that of these various glycolipids, only C6-NBD-glucosylceramide was transported to the Golgi, highlighting a high degree of specificity in lipid sorting. rug.nl

This ability to track the metabolic conversion and subsequent destination of specific lipid precursors provides a dynamic measure of metabolic flux through key cellular compartments. Researchers can quantify the activity of enzymes like lactosylceramide synthase in intact cells by measuring the conversion of an upstream probe, such as NBD-glucosylceramide, into NBD-lactosylceramide. nih.gov This has provided profound insights into the regulation of GSL biosynthesis and the functional organization of the Golgi apparatus.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Common Name C6 NBD Lactosylceramide caymanchem.com
CAS Number 474943-04-9 caymanchem.comabcam.cn
Molecular Formula C₄₂H₆₉N₅O₁₆ caymanchem.com
Molecular Weight 900.0 g/mol caymanchem.com
Physical Form Solid abcam.cn
Solubility Soluble in Chloroform:Methanol (2:1) caymanchem.com

Table 2: Representative Photophysical Properties of NBD-Conjugated Lipids

PropertyWavelength (nm)Note
Excitation Maximum (λex) ~463 - 488 nmThe exact wavelength can be influenced by the local environment (e.g., solvent polarity, membrane phase). tocris.comccmb.res.in
Emission Maximum (λem) ~536 - 541 nmThe emission is typically in the green portion of the spectrum. The peak can shift based on the probe's environment. tocris.comccmb.res.in

Properties

Molecular Formula

C42H69N5O16

Molecular Weight

900

Appearance

Unit:1mgSolvent:nonePurity:98+%Physical solid

Synonyms

N-Hexanoyl-NBD-beta-D-lactosylsphingosine;  N-C6:0-NBD-beta-D-Lactosylsphingosine;  N-C6:0-NBD-Lactosylceramide

Origin of Product

United States

Advanced Methodological Paradigms in the Application of N Hexanoyl Nbd Lactosylceramide

Synthetic Chemistry Approaches for N-Hexanoyl-NBD-Lactosylceramide for Research Purposes

The synthesis of this compound for research applications is a multi-step process that begins with commercially available lactose (B1674315). mdpi.com A versatile and diversity-oriented strategy is often employed, which involves lipid remodeling and glycan functionalization in the final stages. mdpi.com

A general overview of the synthetic route involves:

Preparation of a Glycosyl Donor: Lactose is first converted into a suitable glycosyl donor, such as a trichloroacetimidate (B1259523) derivative. mdpi.com This often involves a series of protection and activation steps. For instance, lactose can be converted to an O-acetyl and 4′,6′-O-benzylidene protected glycoside of p-toluenethiol. mdpi.com Subsequent reactions, including oxidative hydrolysis with N-bromosuccinimide (NBS), can yield a hemiacetal, which is then converted into an imidate glycosyl donor. mdpi.com

Synthesis of the Ceramide Moiety: The ceramide portion of the molecule is synthesized separately.

Glycosylation: The glycosyl donor is then coupled with the synthesized ceramide to form the lactosylceramide (B164483) backbone.

Attachment of the NBD Fluorophore: The final step involves the attachment of the 6-((N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)amino)hexanoyl) (NBD) group to the sphingosine (B13886) base of the lactosylceramide. caymanchem.com

This synthetic approach allows for the production of this compound with high purity, typically greater than 98%. abcam.cnabcam.com The resulting fluorescent analog retains key biological properties of its natural counterpart, making it suitable for a range of research applications. abcam.cnabcam.com

In Vitro Experimental Systems Employing this compound Analogs

Fluorescent analogs of lactosylceramide, such as those labeled with NBD or BODIPY, are instrumental in studying the endocytic uptake and intracellular trafficking of glycosphingolipids. nih.gov Researchers have utilized these analogs to investigate the role of stereochemistry in the long-chain base of lactosylceramide in its endocytic pathway. nih.gov

For example, studies have synthesized unnatural stereoisomers of BODIPY-labeled lactosylceramide to probe their uptake mechanism. nih.gov It has been shown that variations in the long-chain base and the carbohydrate head group of D-erythro-β-lactosylceramide did not alter its endocytic uptake mechanism, which is dependent on caveolin-1 (B1176169). nih.gov

In another application, NBD-labeled sphingolipids, including NBD-glucosylceramide (a precursor to lactosylceramide), have been used to study lipid transport in cultured rat hippocampal neurons. nih.gov These studies revealed that NBD-labeled glucosylceramide is transported from the plasma membrane to the Golgi complex, a process confirmed by colocalization and Golgi disruption experiments. nih.gov This transport is mediated by vesicles and is dependent on energy and temperature. nih.gov

The table below summarizes some key findings from in vitro studies using this compound analogs:

Analog Experimental System Key Findings Citation
NBD-glucosylceramideCultured rat hippocampal neuronsTransported from the plasma membrane to the Golgi complex via an energy- and temperature-dependent vesicular pathway. nih.gov
BODIPY-lactosylceramide stereoisomersVarious mammalian cell typesEndocytic uptake is dependent on caveolin-1 and is not altered by variations in the long-chain base or carbohydrate head group. nih.gov

Cellular and Subcellular Imaging Techniques Utilizing this compound

The fluorescent properties of this compound make it an excellent probe for visualizing cellular and subcellular structures and dynamics. abcam.comaatbio.com Its ability to selectively stain the Golgi apparatus in living cells has made it a popular tool in cell biology. aatbio.comaatbio.com

When introduced to cells, often complexed with bovine serum albumin (BSA) for enhanced delivery, this compound is metabolized, and its fluorescent metabolites accumulate in the Golgi apparatus. aatbio.comaatbio.com This allows for the clear visualization of the Golgi's intricate, threadlike structure, which is typically located in the perinuclear region of the cell. aatbio.com

Live-Cell Microscopy Protocols for Real-Time Dynamics

Live-cell imaging with this compound enables the real-time tracking of lipid dynamics within cells. sigmaaldrich.comthermofisher.com Protocols for live-cell microscopy typically involve several key steps:

Cell Preparation: Adherent mammalian cells are cultured on coverslips or in imaging dishes. nih.govresearchgate.net

Probe Labeling: A working solution of this compound, often complexed with BSA, is added to the cells. aatbio.comnih.gov The cells are then incubated, typically at 37°C, to allow for the internalization and transport of the fluorescent lipid. aatbio.comnih.gov

Washing and Back-Exchange: After incubation, cells are washed to remove excess probe from the plasma membrane. nih.gov A back-exchange step using BSA can be performed to further enhance the signal from internalized lipids. nih.gov

Imaging: The cells are then imaged using a fluorescence microscope, often a confocal laser scanning microscope, equipped with the appropriate filter sets for the NBD fluorophore (excitation ~467 nm, emission in the FITC range). aatbio.comnih.gov

These protocols allow researchers to observe dynamic processes such as the movement of lipid droplets and lysosomes in real-time. researchgate.net Time-lapse imaging can be used to track the movement and interactions of these organelles over extended periods. biorxiv.org

Quantitative Image Analysis Methodologies for this compound Distribution

Quantitative analysis of fluorescence microscopy images provides valuable data on the distribution and dynamics of this compound within cells. researchgate.netnih.gov Various software tools and methodologies are employed for this purpose.

One common approach involves measuring the fluorescence intensity in different cellular compartments to quantify the accumulation of the probe. researchgate.net This can be used to assess the impact of genetic modifications or drug treatments on lipid transport. nih.gov For instance, researchers have used quantitative fluorescence microscopy to study the effect of sphingomyelin (B164518) synthase inhibitors on ceramide levels in cancer cells. researchgate.net

Real-time particle tracking is another powerful technique that combines fluorescence microscopy with computational analysis to extract quantitative transport parameters for fluorescently labeled molecules like this compound. nih.gov By capturing high-resolution time-series images, the x, y coordinates of individual fluorescent particles can be tracked over time, allowing for the reconstruction of their trajectories and the calculation of parameters such as mean squared displacement (MSD). nih.gov This provides insights into the dynamics of intracellular transport. nih.gov

Biochemical Assays and Biophysical Methods for Tracking this compound Dynamics

A variety of biochemical and biophysical methods are used to track the dynamics of this compound and its analogs.

Biochemical Assays:

Lipid Uptake Assays: These assays are used to quantify the internalization of fluorescently labeled lipids. biorxiv.orgnih.gov Cells are incubated with the NBD-labeled lipid, and non-internalized lipids are then quenched with a reagent like sodium dithionite (B78146) or removed by back-exchange with BSA. nih.govbiorxiv.orgnih.gov The remaining intracellular fluorescence is then measured, often using flow cytometry, to determine the amount of lipid taken up by the cells. biorxiv.orgnih.gov

Lipid Extraction and Analysis: To study the metabolism of this compound, lipids can be extracted from cells and separated using techniques like thin-layer chromatography (TLC). mdpi.com This allows for the identification and quantification of different fluorescent lipid species.

Pull-Down Assays: Lipid-coated beads, including those with lactosylceramide, can be used in pull-down experiments to identify proteins that bind to this lipid. echelon-inc.com

Biophysical Methods:

Fluorescence Resonance Energy Transfer (FRET) Microscopy: FRET microscopy can be used to study the molecular association of this compound with other molecules in the cell. nih.gov This technique relies on the transfer of energy between a donor fluorophore (like NBD) and an acceptor fluorophore when they are in close proximity. nih.gov

Size Exclusion Chromatography Multi-Angle Light Scattering (SEC-MALS): This technique can be used to determine the composition, mass, and oligomeric state of membrane proteins that may interact with lactosylceramide. nih.gov

The table below provides an overview of these methods:

Method Principle Application Citation
Lipid Uptake AssayQuantifies internalized fluorescent lipid after quenching or back-exchange of extracellular probe.Studying the impact of protein expression or inhibitors on lipid transport. biorxiv.orgnih.gov
Thin-Layer Chromatography (TLC)Separates lipids based on their polarity.Analyzing the metabolism of this compound. mdpi.com
Pull-Down AssayUses lipid-coated beads to isolate interacting proteins.Identifying lactosylceramide-binding proteins. echelon-inc.com
FRET MicroscopyMeasures energy transfer between two fluorophores in close proximity.Investigating molecular interactions of this compound. nih.govnih.gov
SEC-MALSDetermines the size and mass of macromolecules in solution.Characterizing proteins that interact with lactosylceramide. nih.gov

Cellular Permeation and Intracellular Distribution Dynamics of N Hexanoyl Nbd Lactosylceramide

Mechanisms of N-Hexanoyl-NBD-Lactosylceramide Uptake Across Biological Membranes

The initial interaction of this compound with the cell occurs at the plasma membrane. The uptake of this amphipathic molecule is not a passive event but rather an active, energy-dependent process. Studies using related short-chain NBD-sphingolipids demonstrate that their internalization is both temperature and energy-dependent. nih.gov

Typically, the fluorescent lipid analog is introduced to cells at low temperatures (e.g., 2°C). At this temperature, the molecule inserts itself into the outer leaflet of the plasma membrane but does not get internalized. Upon warming the cells to 37°C, the process of uptake is initiated, indicating the involvement of cellular machinery that is inactive at lower temperatures. rug.nl This temperature sensitivity is a hallmark of active transport processes, such as endocytosis, rather than simple passive diffusion across the lipid bilayer. The internalization is mediated by the formation of vesicles, which transport the lipid into the cell's interior. nih.gov

Endocytic Pathways Involved in this compound Internalization

Internalization of this compound from the plasma membrane proceeds via endocytosis. rug.nl This process involves the invagination of the plasma membrane to form vesicles that enclose a quantum of extracellular medium and portions of the membrane itself, including the inserted lipid analog.

Once internalized, the lipid is delivered to early endosomes, which act as the primary sorting stations of the endocytic pathway. nih.gov Double-labeling experiments with markers for various endocytic compartments have confirmed that NBD-sphingolipids are first transported to early and recycling endosomes before their subsequent transport to other organelles. nih.gov This initial step is common for many lipids and membrane-bound molecules that are taken up from the cell surface. The entry into the endocytic system marks the beginning of a complex sorting process that determines the ultimate fate of the lipid within the cell.

Translocation and Sorting of this compound within Endosomal Compartments

The fate of this compound is determined within the endosomal system, and its trafficking pathway can diverge significantly from that of other closely related sphingolipids. This sorting is a highly specific process that appears to be dependent on the cell type and its differentiation state.

In human colon adenocarcinoma HT29 cells, a clear sorting event occurs between different NBD-labeled glycosphingolipids. While NBD-C6-glucosylceramide (NBD-C6-GlcCer) is transported from the endosomes to the Golgi apparatus, NBD-C6-lactosylceramide (the subject of this article) and NBD-C6-galactosylceramide follow a different route. rug.nl These lipids are processed along the endosomal/lysosomal pathway, meaning they are sorted from early endosomes to late endosomes and ultimately to lysosomes for degradation. rug.nl This differential sorting highlights the cell's ability to distinguish between structurally similar lipids.

However, this trafficking pattern is not universal. In other cellular contexts, the sorting of lactosylceramide (B164483) can be modulated. For instance, in fibroblast and macrophage models of Gaucher disease, where the metabolism of glucosylceramide is altered, the endocytic targeting of lactosylceramide can be shifted from the Golgi apparatus to the lysosomes. nih.gov This suggests that the levels of other lipids, particularly glucosylceramide, can influence the regulatory mechanisms that direct endosomal sorting. nih.gov

FeatureDescriptionSource(s)
Initial Compartment Early/Recycling Endosomes nih.gov
Sorting Decision Point Early Endosomes rug.nl
Primary Trafficking Route (HT29 Cells) Endosomal/Lysosomal Pathway rug.nl
Alternative Trafficking Route Transport to Golgi Apparatus (cell-type/condition dependent) nih.gov
Influencing Factors Cellular levels of other glycosphingolipids (e.g., Glucosylceramide) nih.gov

Steady-State Subcellular Localization of this compound within Organelles

The steady-state subcellular localization of this compound is a direct consequence of the dynamic uptake and sorting processes described above. Unlike fluorescent ceramide analogs which reliably accumulate in the Golgi apparatus, the destination of NBD-lactosylceramide is more variable. rug.nl

In undifferentiated HT29 cells, the predominant final destination for internalized NBD-lactosylceramide is the endosomal-lysosomal system. rug.nl In these cells, after internalization, the fluorescence associated with the lipid would be observed in punctate structures corresponding to late endosomes and lysosomes.

Conversely, in cell types where sorting directs the lipid to the Golgi, such as in certain neuronal cells or under specific metabolic conditions, a significant portion of the NBD-lactosylceramide would be found in this organelle. nih.govnih.gov The Golgi apparatus is the natural site of synthesis for endogenous lactosylceramide, where galactosyltransferase enzymes add a galactose moiety to glucosylceramide. nih.gov Therefore, the trafficking of the exogenous analog to this compartment reflects a physiologically relevant pathway. The localization is thus not static but is dynamically regulated depending on the specific cellular context and metabolic state.

Cell Type / ConditionPrimary Steady-State LocalizationSource(s)
Undifferentiated HT29 Cells Endosomes / Lysosomes rug.nl
Differentiated HT29 Cells Endosomes / Lysosomes rug.nl
Neurons (Rat Hippocampal) Golgi Complex (for related NBD-sphingolipids) nih.gov
Gaucher Disease Models (Fibroblasts/Macrophages) Lysosomes (can be rerouted to Golgi) nih.gov

Metabolic Processing and Enzymatic Transformations of N Hexanoyl Nbd Lactosylceramide Analogs

Glucosylceramide Synthase Activity with N-Hexanoyl-NBD-Ceramide Precursors

The initial step in the synthesis of most glycosphingolipids is the conversion of ceramide to glucosylceramide, a reaction catalyzed by glucosylceramide synthase (GCS; UDP-glucose:ceramide glucosyltransferase). The fluorescent analog, N-Hexanoyl-NBD-ceramide (NBD C6-Cer), has proven to be an effective and cell-permeable substrate for assessing GCS activity in vivo. nih.gov

Once taken up by cells, NBD C6-Cer can be glycosylated by GCS to form N-hexanoyl-NBD-glucosylceramide (NBD C6-GlcCer). nih.gov This conversion allows for a direct and quantitative measurement of GCS activity within a cellular context. The fluorescent properties of the NBD group enable the separation and quantification of the substrate (NBD C6-Cer) and the product (NBD C6-GlcCer) using techniques like thin-layer chromatography (TLC) followed by spectrophotometry or high-performance liquid chromatography (HPLC). nih.gov This cell-based assay has been successfully employed to evaluate GCS activity in various cell lines and tumor tissues, providing insights into the role of this enzyme in physiological and pathological states, such as drug resistance in cancer. nih.govnih.gov

Studies have shown that NBD C6-Cer is efficiently taken up by different human cancer cell lines and can be used to measure GCS activity in as few as 50,000 cells or 1.0 mg of tissue. nih.gov The rate of its conversion to NBD C6-GlcCer is directly proportional to the cellular GCS activity. Furthermore, research has indicated that the expression and activity of GCS can be modulated by various factors, including inhibitors and the levels of its own substrate, ceramide. nih.gov

EnzymeSubstrateProductCellular Location of Synthesis
Glucosylceramide Synthase (GCS)N-Hexanoyl-NBD-ceramide (NBD C6-Cer)N-Hexanoyl-NBD-glucosylceramide (NBD C6-GlcCer)Golgi Apparatus

Lactosylceramide (B164483) Synthase Activity with N-Hexanoyl-NBD-Glucosylceramide as Substrate

Following the synthesis of glucosylceramide, the next step in the formation of many complex glycosphingolipids is the addition of a galactose moiety to form lactosylceramide. This reaction is catalyzed by lactosylceramide synthase (LacCer synthase; galactosyltransferase), which transfers galactose from UDP-galactose to glucosylceramide. N-Hexanoyl-NBD-glucosylceramide serves as a substrate for this enzyme, allowing for the investigation of its activity.

Lactosylceramide synthase activity is predominantly localized in the trans-Golgi lumen. mdpi.com The fluorescent product of this reaction, N-Hexanoyl-NBD-lactosylceramide, can be used to assay the enzyme's function. In humans, two enzymes, B4GALT5 and B4GALT6, have been identified as lactosylceramide synthases. nih.gov

Research has demonstrated that stimulation of cells with factors like TNFα can lead to a rapid increase in lactosylceramide synthase activity and a subsequent rise in intracellular lactosylceramide levels. nih.gov This highlights the dynamic regulation of this enzyme in response to external stimuli. Assays using fluorescent or deuterated glucosylceramide analogs have been developed to provide sensitive and reliable measurements of lactosylceramide synthase activity, facilitating the study of its role in various cellular processes and diseases. nih.gov

EnzymeSubstrateProductCellular Location of Synthesis
Lactosylceramide Synthase (B4GALT5, B4GALT6)N-Hexanoyl-NBD-glucosylceramideThis compoundtrans-Golgi Network

Glycosylhydrolase and Other Glycosyltransferase-Mediated Metabolism of this compound

Once formed, this compound is not a metabolic dead-end. It can be further metabolized by other enzymes, including glycosylhydrolases and other glycosyltransferases. For instance, a β-1,4-galactosidase present in human liver has been shown to cleave the terminal galactose residue from lactosylceramide, converting it back to glucosylceramide. mdpi.com This reverse reaction demonstrates the dynamic nature of glycosphingolipid metabolism, where the balance between synthesis and degradation is crucial for maintaining cellular homeostasis.

Furthermore, lactosylceramide itself serves as a precursor for the synthesis of a wide array of more complex glycosphingolipids, including gangliosides and other globo-series lipids. nih.govnih.gov This occurs through the action of various other glycosyltransferases that add additional sugar moieties to the lactosylceramide core. The use of this compound allows researchers to trace its subsequent metabolic fate and explore the pathways leading to the synthesis of these higher-order glycosphingolipids.

Implications of Metabolic Interconversions for this compound Tracking in Cellular Systems

The metabolic interconversions of this compound and its analogs have significant implications for their use as tracers in cellular biology. When introducing this compound into a cellular system, it is crucial to recognize that its localization and trafficking may not solely represent the distribution of the original molecule. Instead, the observed fluorescence could reflect the distribution of its metabolic products.

For example, if this compound is hydrolyzed back to N-Hexanoyl-NBD-glucosylceramide, the fluorescent signal would then trace the path of glucosylceramide within the cell. Conversely, if it is used as a substrate for the synthesis of more complex NBD-labeled glycosphingolipids, the fluorescence will illuminate the compartments and pathways involved in their subsequent transport and localization.

Therefore, when interpreting data from studies using these fluorescent analogs, it is essential to consider the potential for metabolic conversion. Combining fluorescence microscopy with biochemical analysis, such as TLC or HPLC, to identify the specific fluorescent lipid species present in different cellular compartments is necessary for an accurate understanding of the underlying biological processes. This integrated approach allows for a more precise mapping of glycosphingolipid metabolic and trafficking pathways.

Membrane Microdomain Interactions and Lateral Segregation Studies with N Hexanoyl Nbd Lactosylceramide

N-Hexanoyl-NBD-Lactosylceramide Partitioning into Lipid Rafts and Detergent-Resistant Membranes

The partitioning of lipids into distinct membrane domains, such as lipid rafts, is fundamental to their function in cellular processes. Lipid rafts are defined as small, dynamic, and ordered membrane microdomains enriched in sphingolipids and cholesterol. nih.gov A common biochemical method for isolating these domains is based on their resistance to solubilization by non-ionic detergents at low temperatures, yielding detergent-resistant membranes (DRMs). nih.govnih.gov These DRMs are enriched in lipids that form a liquid-ordered (l_o) phase, characterized by tightly packed and extended acyl chains. nih.gov

Glycosphingolipids (GSLs), including lactosylceramide (B164483), are considered key markers of lipid rafts. nih.gov However, the behavior of fluorescently labeled, short-chain analogs like this compound (C6-NBD-LacCer) can differ from their endogenous, long-chain counterparts. Studies on the related short-chain analog, N-hexanoyl-sphingomyelin (C6-SM), have shown that it is not significantly incorporated into isolated lipid rafts. researchgate.net This suggests that the short acyl chain may disrupt the tight packing required for stable association within the highly ordered raft environment.

While direct partitioning coefficients for C6-NBD-LacCer into DRMs are not extensively documented, the principle of DRM isolation provides a framework for its expected behavior. The isolation procedure typically involves cell lysis in ice-cold Triton X-100 followed by sucrose (B13894) density gradient centrifugation. nih.gov The low-density fraction, containing the DRMs, is then analyzed for its lipid and protein composition. The enrichment or exclusion of C6-NBD-LacCer in this fraction would indicate its preference for raft or non-raft domains, respectively. Given the findings with C6-SM, it is plausible that C6-NBD-LacCer may show limited partitioning into classical DRMs due to its bulky NBD group and short acyl chain, which could sterically hinder its integration into tightly packed liquid-ordered domains.

Table 1: Properties of Detergent-Resistant Membranes (DRMs) and Considerations for Fluorescent Probes
CharacteristicDescriptionRelevance to this compound
CompositionEnriched in cholesterol, sphingolipids (e.g., sphingomyelin (B164518), GSLs), and specific proteins (e.g., GPI-anchored proteins). nih.govEndogenous lactosylceramide is a natural component of these domains. nih.gov
Physical StateConsidered to be in a liquid-ordered (l_o) phase, which is more ordered than the surrounding liquid-disordered (l_d) membrane. nih.govThe short C6 acyl chain and bulky NBD group may perturb the tight packing of the l_o phase, potentially limiting the probe's inclusion.
Isolation MethodInsolubility in cold non-ionic detergents (e.g., 1% Triton X-100) followed by flotation on a sucrose density gradient. nih.govThe partitioning of the probe into the low-density DRM fraction can be quantified to assess its raft affinity.
ControversyThe use of detergents may potentially induce artifacts, and the resulting DRMs may not perfectly represent native lipid rafts. nih.govObservations of probe partitioning must be interpreted with caution, considering the potential influence of the detergent itself.

Dynamics of this compound within Plasma Membrane Domains

The functionality of membrane domains is intrinsically linked to the dynamic behavior of their constituent lipids. Fluorescent probes like this compound allow for the study of these dynamics in living cells. Techniques such as spectral relaxation imaging microscopy can measure the rotational dynamics of fluorophores, providing insights into the physical properties of their immediate environment.

A study using the related probe C6-NBD-ceramide revealed distinct spectral dynamics in different cellular membranes. nih.gov In the plasma membrane, the probe exhibited slower, nanosecond-scale spectral relaxation dynamics, which is indicative of a more rigid and ordered environment, consistent with the properties of raft-like domains. nih.gov In contrast, faster, sub-nanosecond dynamics were observed in the Golgi membrane, reflecting a more fluid and structurally plastic environment. nih.gov These findings demonstrate the sensitivity of NBD-labeled sphingolipid probes to the biophysical characteristics of different membrane domains.

The lateral mobility of lipids within the membrane can be assessed using techniques like Fluorescence Recovery After Photobleaching (FRAP). In a FRAP experiment, a small region of the membrane containing the fluorescent probe is bleached with a high-intensity laser, and the rate at which fluorescence recovers in that region due to the diffusion of surrounding unbleached probes is measured. This provides quantitative data on the diffusion coefficient and the mobile fraction of the probe. Studies using other NBD-labeled lipids have employed FRAP to characterize the size and dynamics of organized lipid assemblies. researchgate.net Applying this technique to C6-NBD-LacCer can elucidate its lateral diffusion rates within different plasma membrane domains, revealing whether it is freely diffusing or confined within specific microdomains.

Table 2: Dynamic Properties of NBD-Labeled Probes in Cellular Membranes
Property MeasuredTechniqueFindingInterpretation
Spectral RelaxationSpectral Relaxation Imaging MicroscopySlower (nanosecond) dynamics for C6-NBD-ceramide in the plasma membrane compared to faster (sub-nanosecond) dynamics in the Golgi. nih.govThe plasma membrane provides a more rigid and ordered environment for the probe, while the Golgi is more fluid and plastic. nih.gov
Lateral DiffusionFluorescence Recovery After Photobleaching (FRAP)Allows for the determination of the diffusion coefficient (D) and mobile fraction (M_f) of the probe. researchgate.netSlower diffusion and a lower mobile fraction can indicate that the probe is constrained within ordered domains or interacting with other membrane components.
Rotational Correlation TimeTime-Resolved AnisotropyMeasures the rotational mobility of the fluorophore.A longer correlation time suggests a more restricted environment, characteristic of an ordered lipid phase.

Influence of Cholesterol and Sphingolipids on this compound Organization within Membranes

The organization of lactosylceramide within membranes is heavily influenced by its interactions with cholesterol and other sphingolipids, the primary architects of lipid rafts. Cholesterol, in particular, plays a crucial role in modulating the phase behavior of sphingolipids. It is known to promote the formation of the liquid-ordered (l_o) phase when mixed with saturated phospholipids (B1166683) or sphingolipids. nih.govmedchemexpress.com

However, the interaction between lactosylceramide and cholesterol is complex. In model membranes composed of LacCer, 1-palmitoyl-2-oleoyl-phosphatidylcholine (POPC), and cholesterol, it was found that cholesterol does not induce a large-scale l_o phase as it does with sphingomyelin. nih.gov Instead, cholesterol surrounds the lactosylceramide gel domains, disrupts their extensive hydrogen-bonding network, and reduces their cooperative melting. nih.gov This action facilitates the formation of small, ordered, nanoscale LacCer domains within the broader liquid-disordered POPC bilayer, rather than forming large, stable rafts. nih.gov

Other sphingolipids, such as sphingomyelin (SM), also significantly impact the membrane environment. The acyl chain structure of SM influences the formation and thermal stability of cholesterol- and SM-enriched domains. nih.gov SMs with shorter saturated chains (e.g., C16) tend to form larger and more stable l_o domains with cholesterol compared to those with longer chains. glpbio.com This demonstrates that the specific sphingolipid composition can fine-tune the lateral structure of the membrane. nih.gov For a probe like this compound, the local concentration and type of cholesterol and neighboring sphingolipids will dictate its molecular environment, influencing its clustering, orientation, and fluorescent properties.

Role of this compound in Characterizing Membrane Heterogeneity

The plasma membrane is not a homogenous fluid but a mosaic of domains with different lipid and protein compositions and distinct physical properties. caymanchem.com Fluorescent lipid analogs like this compound are indispensable tools for visualizing and characterizing this heterogeneity. By being an analog of a raft-associated GSL, its distribution and fluorescence can report on the location and characteristics of sphingolipid-enriched domains.

The sensitivity of the NBD fluorophore to its environment is key to its utility. As demonstrated by studies with C6-NBD-ceramide, the probe's spectral properties can distinguish between the rigid environment of the plasma membrane and the more plastic environment of the Golgi apparatus. nih.gov This ability to report on local dynamics and order makes it a powerful sensor for membrane heterogeneity. Differences in fluorescence lifetime, emission spectra, or anisotropy of C6-NBD-LacCer across a cell membrane can be used to map out domains with varying biophysical characteristics.

For example, a higher fluorescence intensity or a shift in the emission spectrum might indicate the probe's accumulation in more ordered domains, while measurements of its rotational and lateral diffusion can provide quantitative data on the fluidity of these regions. Therefore, this compound serves not just as a marker for potential raft locations but as an active probe to characterize the physical state of the membrane, helping to distinguish between liquid-ordered, liquid-disordered, and gel-like phases in living cells.

Elucidating Intracellular Lipid Trafficking Mechanisms Using N Hexanoyl Nbd Lactosylceramide

Vesicular Transport Pathways of N-Hexanoyl-NBD-Lactosylceramide

Vesicular transport is a major mechanism for the movement of lipids and proteins between cellular compartments. The journey of this compound often begins with the administration of its precursor, N-Hexanoyl-NBD-ceramide (C6-NBD-Cer), which readily partitions into cellular membranes. C6-NBD-Cer is then transported to the Golgi apparatus, where it is metabolized into various complex sphingolipids, including N-Hexanoyl-NBD-glucosylceramide and subsequently this compound.

Once synthesized in the lumen of the Golgi, this compound is sorted and packaged into transport vesicles for delivery to other destinations. A primary route for newly synthesized sphingolipids is the secretory pathway to the plasma membrane. Studies have shown that after synthesis in the Golgi, fluorescent lactosylceramide (B164483) is transported to the cell surface, presumably via bulk flow of membranes from the Golgi. nih.gov

Furthermore, this compound can be internalized from the plasma membrane via endocytosis, entering the endocytic pathway. The internalized lipid is then sorted within endosomes. Research in human colon adenocarcinoma HT29 cells has demonstrated that while fluorescently labeled sphingomyelin (B164518) is directed to late endosomes and lysosomes, internalized NBD-glucosylceramide (a precursor to lactosylceramide) is transported to the Golgi apparatus. nih.gov This suggests a sorting mechanism within the endocytic pathway that directs different sphingolipids to distinct intracellular locations. The subsequent trafficking of this compound from the Golgi would then follow established vesicular routes.

Pathway StageDescriptionKey Organelles Involved
Anterograde Transport Movement from the Golgi apparatus to the plasma membrane.Golgi Apparatus, Transport Vesicles, Plasma Membrane
Endocytic Uptake Internalization from the plasma membrane into the cell.Plasma Membrane, Endosomes
Intra-Endosomal Sorting Differential sorting within the endosomal system, with potential recycling back to the Golgi.Early Endosomes, Late Endosomes, Recycling Endosomes, Golgi Apparatus

Non-Vesicular Lipid Transport Mechanisms Revealed by this compound Tracing

In addition to vesicular transport, lipids can be moved between organelles through non-vesicular mechanisms, often occurring at membrane contact sites (MCSs) where two organelles are in close proximity. nih.gov This mode of transport is typically mediated by lipid transfer proteins (LTPs). While the direct non-vesicular transport of this compound is less studied, the trafficking of its precursor, ceramide, provides significant insights.

Ceramide is synthesized in the endoplasmic reticulum (ER) and must be transported to the Golgi for conversion into sphingomyelin and glycosphingolipids, including lactosylceramide. This ER-to-Golgi transport can occur via both vesicular and non-vesicular pathways. The ceramide transport protein (CERT) is a key player in the non-vesicular transport of ceramide from the ER to the trans-Golgi. nih.govscientificarchives.comnih.gov CERT specifically extracts ceramide from the ER membrane and delivers it to the Golgi. nih.govscientificarchives.com

Interestingly, fluorescent ceramide analogs with shorter acyl chains, like C6-NBD-ceramide, exhibit rapid spontaneous transfer between membranes and their transport to the Golgi appears to be independent of an active, ATP-dependent process, suggesting a significant contribution of non-vesicular mechanisms. nih.govmdpi.com Once C6-NBD-ceramide reaches the cytosolic side of the Golgi and is converted to N-Hexanoyl-NBD-glucosylceramide, this product must then be translocated into the Golgi lumen for the synthesis of this compound. While some studies suggest this translocation can be mediated by ABC transporters for short-chain analogs, natural glucosylceramide may follow a different, non-vesicular pathway involving retrograde transport to the ER via the glycolipid-binding protein FAPP2. abo.fi

Transport MechanismKey Proteins/FactorsDescription
CERT-mediated Ceramide Transport CERT (Ceramide Transfer Protein)Specific transport of ceramide from the ER to the trans-Golgi for sphingolipid synthesis. nih.govscientificarchives.comnih.gov
Spontaneous Inter-membrane Transfer Physicochemical properties of short-chain lipidsRapid, protein-independent movement of lipids like C6-NBD-ceramide between closely apposed membranes. nih.govmdpi.com
FAPP2-mediated Glucosylceramide Transport FAPP2 (Glycolipid Transfer Protein)Proposed retrograde transport of newly synthesized glucosylceramide from the Golgi to the ER, followed by translocation into the lumen. abo.fi

Inter-organelle Lipid Exchange Dynamics Investigated with this compound

The use of fluorescent lipid analogs like this compound allows for the real-time visualization of lipid exchange between different organelles. After its synthesis in the Golgi, the distribution of this compound can be tracked as it moves to the plasma membrane and potentially other compartments.

Membrane contact sites are emerging as critical hubs for inter-organelle lipid exchange. nih.gov LTPs function at these sites to facilitate the transfer of lipids. nih.govnih.govfrontiersin.org For instance, the oxysterol-binding protein (OSBP) transports sterols from the ER to the trans-Golgi in exchange for phosphatidylinositol-4-phosphate (PI(4)P). nih.gov While specific LTPs for lactosylceramide are not as well-characterized, the principle of lipid exchange at MCSs is a key aspect of maintaining the distinct lipid compositions of different organelles.

Studies using NBD-labeled lipids have helped to demonstrate that non-vesicular transport pathways are crucial for the movement of certain lipids, such as phosphatidylcholine, cholesterol, and glucosylceramide, from the ER to the plasma membrane, as this transport persists even when vesicular trafficking is inhibited. nih.gov The trafficking of this compound, synthesized from its glucosylceramide precursor, is thus integrated into this complex network of inter-organelle exchange, governed by both vesicular and non-vesicular routes.

Golgi Apparatus and Endoplasmic Reticulum Trafficking of this compound

The Golgi apparatus and the endoplasmic reticulum are central organelles in the synthesis and trafficking of this compound. The journey begins with the de novo synthesis of ceramide in the ER. mdpi.com This ceramide is then transported to the Golgi. C6-NBD-ceramide, the precursor, is known to be rapidly taken up by cells and concentrates in the Golgi apparatus, where it is converted into N-Hexanoyl-NBD-glucosylceramide and N-Hexanoyl-NBD-sphingomyelin. nih.gov The synthesis of glucosylceramide occurs on the cytosolic leaflet of the Golgi. mdpi.com

For the synthesis of this compound to proceed, the N-Hexanoyl-NBD-glucosylceramide must be translocated into the lumen of the Golgi. Following its synthesis, this compound is then sorted within the trans-Golgi Network for its subsequent transport.

Retrograde transport from the Golgi to the ER is another critical trafficking pathway that can be studied using these fluorescent probes. This pathway is essential for retrieving escaped ER-resident proteins and for recycling lipids. reactome.orgnih.govnih.gov While direct evidence for the retrograde transport of this compound is limited, the trafficking of related molecules suggests its possibility. For example, a proposed pathway for the synthesis of complex glycosphingolipids involves the retrograde transport of newly synthesized glucosylceramide from the Golgi to the ER via the FAPP2 protein. abo.fi This highlights the dynamic and bidirectional flow of lipids between these two organelles.

Summary of Trafficking Steps between ER and Golgi:

StepLocationProcess
1. Ceramide Synthesis Endoplasmic ReticulumDe novo synthesis of the ceramide backbone. mdpi.com
2. ER-to-Golgi Transport Cytosol / ER-Golgi MCSsTransport of ceramide (e.g., C6-NBD-ceramide) to the Golgi via vesicular and non-vesicular (e.g., CERT-mediated) pathways. nih.govnih.gov
3. Glucosylceramide Synthesis Cytosolic leaflet of the GolgiConversion of ceramide to glucosylceramide by glucosylceramide synthase. mdpi.com
4. Lactosylceramide Synthesis Lumen of the GolgiAfter translocation of glucosylceramide into the lumen, it is converted to lactosylceramide.
5. Retrograde Transport Golgi-to-ERPotential recycling pathway for lipid precursors like glucosylceramide. abo.fi

N Hexanoyl Nbd Lactosylceramide As a Probe for Receptor Mediated Processes and Signal Transduction

Interaction of N-Hexanoyl-NBD-Lactosylceramide with Cell Surface Receptors and Ligands

Lactosylceramide (B164483) does not function in isolation; rather, it is a key component of specialized membrane microdomains that act as platforms for cellular interaction with the extracellular environment. These LacCer-enriched domains function as pattern recognition receptors (PRRs) that are crucial for the innate immune response. researchgate.netmdpi.com The fluorescent nature of this compound makes it an ideal probe to study these interactions, allowing researchers to visualize the localization and dynamics of these recognition events.

Research has shown that LacCer-enriched microdomains on the surface of human neutrophils can directly bind to specific pathogen-associated molecular patterns (PAMPs). mdpi.com This binding occurs through carbohydrate-carbohydrate interactions. For instance, LacCer is essential for the phagocytosis of mycobacteria, where it binds to the mannose-capped lipoarabinomannan (ManLAM) on the bacterial surface. nih.govnih.gov Similarly, these domains recognize β-glucans, a component of the cell wall of fungi like Candida albicans. nih.gov By incorporating this compound into cellular membranes, the fate of these lipid domains upon ligand binding can be tracked, providing insight into the initial steps of pathogen recognition and uptake.

Ligand/PAMPInteracting Cell/StructureBiological OutcomeCitation
Mannose-capped Lipoarabinomannan (ManLAM)Human Neutrophils (LacCer-enriched microdomains)Phagocytosis of mycobacteria nih.govnih.gov
β-GlucansHuman Neutrophils (LacCer-enriched microdomains)Recognition of fungal pathogens nih.govnih.gov
Pathogen-Specific CarbohydratesHuman Neutrophils, MacrophagesInnate immune response, phagocytosis researchgate.netmdpi.com

Role of Glycosphingolipids in Membrane Receptor Clustering and Activation as Studied with this compound

Glycosphingolipids like lactosylceramide are fundamental to the organization of the plasma membrane into functional units known as lipid rafts. frontiersin.org These microdomains serve to cluster specific proteins, thereby facilitating signal transduction. This compound is used to label and track these LacCer-enriched domains, revealing their central role in the activation of key signaling proteins.

A primary example of this function is the interaction between LacCer and the Src family kinase Lyn in human neutrophils. nih.gov Electron microscopy has shown that LacCer exists in clusters on the neutrophil surface, and a significant portion of these clusters are directly associated with Lyn. researchgate.net This co-localization is not merely structural but is essential for signal initiation. The binding of a ligand, such as an anti-LacCer antibody, to these LacCer-enriched domains induces the phosphorylation and activation of the associated Lyn kinase. nih.gov This activation, in turn, initiates a downstream signaling cascade involving phosphatidylinositol-3 kinase and p38 MAPK, ultimately leading to cellular responses like superoxide (B77818) generation. nih.gov Therefore, the LacCer-enriched domain acts as a critical signaling platform that clusters and activates receptors and kinases, a process that can be directly visualized and studied using fluorescent probes like this compound.

FindingModel SystemSignificanceCitation
LacCer is co-localized with the Src family kinase Lyn in membrane microdomains.Human NeutrophilsEstablishes a structural basis for LacCer-mediated signaling. nih.govresearchgate.net
Ligand binding to LacCer induces phosphorylation and activation of Lyn.Human NeutrophilsDemonstrates that LacCer domains are active signaling platforms. nih.gov
Lyn activation by LacCer clustering leads to superoxide generation.Human NeutrophilsLinks lipid domain organization to a key innate immune function. nih.gov
Cholesterol depletion enhances Lyn phosphorylation induced by LacCer ligation.Neutrophil Detergent-Insoluble MembranesSuggests that cholesterol levels within the raft modulate the signaling output. nih.gov

Insights into Lipid-Protein Interactions at the Membrane Interface

The use of lipid analogs like this compound has provided profound insights into the direct physical interactions between lipids and proteins that underpin cellular signaling. These studies move beyond co-localization to demonstrate how the specific structure of a lipid can directly influence a protein's function.

A critical study revealed that the direct association of LacCer with the kinase Lyn is dependent on the lipid's structure, specifically the length of its fatty acid chain. This research demonstrated that LacCer containing a very long C24 fatty acid chain is necessary for the direct interaction with Lyn and its subsequent activation, which is required for signal transduction during the recognition of pathogens. nih.gov This highlights a mechanism where the physical properties of the lipid's acyl chain are instrumental in forming a functional signaling complex.

Furthermore, this compound has been used to probe the function of transmembrane transporters like P-glycoprotein (P-gp). In a reconstituted system, P-gp was shown to function as an ATP-dependent flippase, capable of translocating simple glycosphingolipids from one leaflet of the membrane to the other. nih.gov Experiments using NBD-labeled lipids revealed that while P-gp could effectively flip NBD-glucosylceramide, its ability to flip NBD-lactosylceramide was drastically reduced. nih.gov This demonstrates a high degree of substrate specificity and provides direct evidence of a physical interaction between the NBD-lactosylceramide probe and the P-gp transporter, illustrating how the addition of a single sugar residue can dramatically alter a lipid's interaction with a membrane protein.

Interacting ProteinLipid Analog UsedKey FindingImplicationCitation
Lyn (Src family kinase)LacCer with varying fatty acid chainsAssociation and activation require a long (C24) fatty acid chain on LacCer.Lipid acyl chain length is critical for direct lipid-protein signaling. nih.gov
P-glycoprotein (P-gp)This compound (NBD-LacCer)P-gp can flip NBD-LacCer across the membrane, but much less efficiently than NBD-Glucosylceramide.Demonstrates specific lipid-transporter interaction and substrate selectivity based on the glycan headgroup. nih.gov

Modulation of Cellular Processes by Glycosphingolipid Analogs

By mimicking endogenous glycosphingolipids, analogs such as this compound can be used to study and sometimes directly modulate cellular processes. Their introduction into cells helps to elucidate the pathways regulated by their natural counterparts.

Studies on human neutrophils have shown that the parent molecule, lactosylceramide, is a potent modulator of inflammatory responses. LacCer stimulates the upregulation of the adhesion molecule Mac-1 (CD11b/CD18) on the neutrophil surface, promotes adhesion to endothelial cells, and triggers the generation of reactive oxygen metabolites through NADPH oxidase. nih.gov The use of fluorescent analogs allows for the tracking of the lipid's fate during these activation processes.

A significant area of study involves the role of glycosphingolipids in cancer and multidrug resistance. The efflux pump P-glycoprotein (P-gp) is a major cause of chemotherapy failure. nih.govjournaljpri.com Research has shown that short-chain glycosphingolipids can directly modulate P-gp activity. For example, hexanoyl-glucosylceramide, a structurally similar analog, was found to inhibit P-gp activity and help re-sensitize multidrug-resistant ovarian carcinoma cells to the chemotherapy drug doxorubicin. nih.gov The ability of P-gp to act as a flippase for NBD-lactosylceramide suggests a mechanism by which the cell can regulate the concentration of these signaling lipids in the inner leaflet of the plasma membrane. nih.gov This process is highly relevant as P-gp can reduce the effectiveness of ceramide-based cancer therapies by promoting its glycosylation to glucosylceramide and subsequent removal. mdpi.com Therefore, this compound serves as a crucial tool to investigate the interplay between glycosphingolipid metabolism, P-gp activity, and drug resistance in cancer cells. glpbio.com

N Hexanoyl Nbd Lactosylceramide in the Study of Cellular Pathologies and Lysosomal Biology

Lysosomal Accumulation Patterns of N-Hexanoyl-NBD-Lactosylceramide in Cellular Disease Models

The defining feature of many lysosomal storage disorders is the buildup of undigested macromolecules within the lysosome. This compound allows researchers to observe this process directly. When introduced to cellular models of specific diseases, the fluorescent lipid travels through the cell's metabolic pathways. In healthy cells, it is trafficked to the lysosome and degraded. However, in disease models, its accumulation within the lysosomes signals a defect in the catabolic machinery.

Immunohistochemical studies on tissues from patients with various LSDs have revealed a general tendency for lactosylceramide (B164483) to accumulate in storage cells, even when the primary genetic defect does not directly involve the enzyme that degrades it. nih.gov This pattern is particularly evident in models of Niemann-Pick disease (Types A, B, and C), GM1 gangliosidosis, acid lipase (B570770) deficiency, and mucopolysaccharidoses. nih.gov For instance, in Niemann-Pick disease type C (NPC), a condition characterized by the accumulation of cholesterol and other lipids, a significant secondary increase in several glycosphingolipids, including lactosylceramide, is a key pathological feature. nih.gov The accumulation of lactosylceramide in these cases often displays variability among cell populations and can be particularly pronounced in neurons in NPC models. nih.gov

Table 1: Lactosylceramide (LacCer) Accumulation in Various Lysosomal Storage Disorder Models

Lysosomal Storage DisorderLactosylceramide Accumulation FindingPrimary Cell Types AffectedSource Citation
Niemann-Pick Disease (Types A, B, C)General tendency for increased LacCerStorage cells, Neurons (especially in NPC) nih.gov
GM1 GangliosidosisGeneral tendency for increased LacCerStorage cells nih.gov
MucopolysaccharidosesGeneral tendency for increased LacCerStorage cells nih.gov
Fabry DiseaseNo significant increase above control levelsN/A nih.gov
Neuronal Ceroid LipofuscinosesNo significant increase above control levelsNeurons, Cardiocytes nih.gov
Gaucher DiseaseSignificantly lower levels or absence compared to controlsGaucher cells (Macrophages) nih.gov

Applications in Investigating Glycosphingolipid Storage Disorders

Glycosphingolipids (GSLs) are essential components of the plasma membrane that are continuously recycled through degradation within lysosomes. universiteitleiden.nl This breakdown is a sequential process, with specific enzymes responsible for removing one sugar residue at a time. nih.govresearchgate.net An inherited deficiency in any of these enzymes leads to a glycosphingolipid storage disorder, where the specific GSL substrate for the missing enzyme accumulates. nih.govmdpi.com

This compound serves as an invaluable probe in the investigation of these disorders. It allows researchers to bypass the complexities of endogenous lipid metabolism and introduce a trackable substrate into the cell. Its applications include:

Identifying Metabolic Blocks: In conditions like lactosylceramidosis, a rare disorder characterized by a deficiency of lactosylceramide galactosyl hydrolase, the probe would be expected to accumulate significantly, confirming the metabolic block. nih.gov

Studying Secondary Accumulation: As seen in Niemann-Pick disease type C, the primary defect is in cholesterol transport, but this leads to a secondary buildup of GSLs like lactosylceramide. nih.govnih.gov Using the fluorescent analog helps elucidate the downstream consequences of the primary defect on other lipid pathways.

Visualizing Trafficking Pathways: The probe allows for real-time visualization of GSL transport from the plasma membrane, through the endocytic pathway, to the lysosome. This can reveal subtle defects in lipid sorting and transport that precede overt storage.

Research using this and similar fluorescent analogs helps to unravel the complex interplay between different lipid species within the lysosome and understand how the accumulation of one can trigger the storage of another. nih.gov

Cellular Dysfunctions Associated with Aberrant this compound Processing

The proper processing of lactosylceramide begins with its synthesis in the lumen of the late Golgi apparatus. nih.gov From there, it is transported to the plasma membrane and eventually to lysosomes for degradation. Aberrant processing of this compound, which manifests as its accumulation, is indicative of underlying cellular dysfunction that can extend beyond a single enzyme deficiency.

One of the key dysfunctions revealed by the accumulation of this probe is a compromised lysosomal/endosomal system. nih.gov In several LSDs, lactosylceramide accumulates despite the normal activity of the enzymes that degrade it. nih.gov This points to a broader problem in the lysosomal environment. The pathological storage of a primary substrate (e.g., sphingomyelin (B164518) in Niemann-Pick A/B or gangliosides in Tay-Sachs) can alter the physical properties of lysosomal membranes, impair the function of other lysosomal proteins, and disrupt the trafficking of vesicles to and from the lysosome.

The use of fluorescent ceramide analogs, such as C6 NBD Ceramide, has been fundamental in studying the transport steps between the endoplasmic reticulum and the Golgi apparatus, and from the Golgi to other cellular destinations. medchemexpress.com When the fluorescent lactosylceramide analog fails to be properly cleared from the lysosome, it signifies a disruption in this carefully orchestrated trafficking and degradation network. This aberrant processing is not merely a symptom but a contributor to a cascade of cellular problems, including impaired autophagy, altered calcium homeostasis, and induction of inflammatory responses, all of which are hallmarks of cellular dysfunction in GSL storage diseases. mdpi.com

This compound as a Tool for Monitoring Lysosomal Homeostasis

In a healthy cell with robust lysosomal homeostasis, the probe is efficiently trafficked to the lysosome and broken down. The fluorescent signal within the lysosome would be transient. In contrast, in a cell with compromised lysosomal function—whether due to a specific genetic mutation, drug-induced toxicity, or age-related decline—the probe will accumulate. This accumulation provides a clear and quantifiable readout of lysosomal dysfunction.

Therefore, this compound can be used as a dynamic tool to:

Screen for drugs or genetic modifiers that can restore lysosomal homeostasis in disease models.

Assess the health of the lysosomal/endosomal system in different cell types. nih.gov

Investigate how various cellular stressors impact the lysosome's degradative capacity.

The accumulation of the probe acts as a fluorescent flag, signaling that the lysosome's ability to handle and process complex lipids is impaired. This makes it a sensitive indicator for monitoring the subtle changes in lysosomal health that underpin the pathology of many neurodegenerative and metabolic diseases.

Comparative Analysis with Other Fluorescent Lipid Probes and Analogs

Distinctions in Cellular Behavior and Metabolic Fates of N-Hexanoyl-NBD-Lactosylceramide vs. Other NBD-Lipids

The cellular journey and ultimate metabolic fate of this compound are intrinsically linked to its unique structure, setting it apart from other lipids tagged with the same 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore. NBD-labeled lipids, particularly those with a short C6 acyl chain, are favored for their increased water solubility, which aids in their incorporation into the outer leaflet of the plasma membrane. nih.gov However, once integrated, their subsequent pathways diverge significantly based on the lipid backbone to which the NBD group is attached.

A primary distinction lies in the initial internalization mechanism. While many NBD-labeled glycerophospholipids like NBD-phosphatidylcholine (NBD-PC) can be internalized through endocytic pathways, the behavior of NBD-sphingolipids is often more complex. nih.gov For instance, NBD-sphingomyelin can be hydrolyzed at the plasma membrane to NBD-ceramide, which then rapidly flips across the bilayer and labels intracellular membranes. nih.gov this compound, being a glycosphingolipid, is expected to engage with specific cellular machinery involved in glycolipid transport and metabolism.

The metabolic conversion of NBD-lipids is a critical factor influencing their localization and the interpretation of experimental results. nih.gov Some NBD-lipid analogs are known to be actively metabolized by phospholipases at the cell surface. nih.govnih.gov For example, NBD-phosphatidic acid can be converted to NBD-diacylglycerol. nih.gov In contrast, the metabolism of this compound would follow the pathways of endogenous lactosylceramide (B164483), potentially involving glycosidases or further glycosylation steps.

The position of the NBD fluorophore also dictates the probe's behavior. In many commercially available NBD-lipids, the fluorophore is attached to a short acyl chain at the sn-2 position of glycerophospholipids or to the sphingosine (B13886) base in sphingolipids. nih.gov This placement is intended to mimic natural lipids while facilitating fluorescence. However, the bulky and polar nature of the NBD group can influence membrane properties and interactions with enzymes. ccmb.res.in For example, 25-NBD-cholesterol, where the NBD group is on the hydrophobic tail, has been shown to perturb membrane properties differently than probes like 3-hexanoyl-NBD cholesterol, where the fluorophore is at the hydrophilic end. ccmb.res.incaymanchem.com This highlights the importance of the probe's chemical structure in determining its biological activity.

The following table summarizes key distinctions in the cellular behavior of this compound compared to other common NBD-lipids:

FeatureThis compoundOther NBD-Lipids (e.g., NBD-PC, NBD-PS)NBD-Cholesterol Analogs
Backbone Lactosylceramide (a glycosphingolipid)GlycerophospholipidCholesterol
Initial Interaction Likely interacts with carbohydrate-binding proteins and follows glycolipid trafficking pathways.Primarily integrates into the plasma membrane, with internalization often via endocytosis. nih.govPartitions into membrane domains, with behavior dependent on the NBD position (hydrophilic vs. hydrophobic end). ccmb.res.incaymanchem.com
Metabolic Fate Subject to degradation by glycosidases or further glycosylation.Can be metabolized by phospholipases at the cell surface. nih.govCan be esterified by acyl-CoA:cholesterol acyltransferase (ACAT). nih.gov
Transbilayer Movement Transbilayer movement is likely regulated and slower compared to simpler NBD-lipids.Some metabolic products, like NBD-diacylglycerol, can undergo rapid spontaneous transbilayer movement. nih.govThe ability to mimic cholesterol's transbilayer movement is a key design consideration. caymanchem.com
Intracellular Targeting Primarily targets the Golgi apparatus and other compartments involved in glycosphingolipid metabolism.Can label various intracellular membranes depending on the specific lipid and cell type. nih.govDistribution is influenced by partitioning into liquid-ordered and liquid-disordered domains. researchgate.net

Complementary Methodologies Utilizing this compound in Conjunction with Other Probes

The full potential of this compound is often realized when it is used in concert with other fluorescent probes. This combinatorial approach allows for a more comprehensive understanding of complex cellular processes by simultaneously visualizing different lipid species or cellular compartments.

A powerful strategy involves the dual labeling of cells with this compound and another fluorescent lipid analog that follows a distinct metabolic or trafficking pathway. For instance, co-incubation with an NBD-labeled glycerophospholipid, such as NBD-PC, can help dissect the sorting mechanisms that segregate glycosphingolipids from phospholipids (B1166683) in the Golgi apparatus and post-Golgi carriers.

Furthermore, this compound can be used alongside fluorescently tagged proteins that are known to interact with or transport lactosylceramide. This allows for the direct visualization of protein-lipid interactions and the tracking of the lipid-protein complex through the cell. For example, researchers could use a GFP-tagged version of a candidate lactosylceramide-binding protein to observe its co-localization with this compound.

Another complementary technique is the use of organelle-specific fluorescent dyes in conjunction with this compound. By staining the endoplasmic reticulum, Golgi apparatus, or lysosomes with specific markers, the precise subcellular localization of the fluorescent lactosylceramide analog can be determined with greater accuracy. This is crucial for delineating the specific steps of its transport and metabolism.

The following table outlines examples of complementary methodologies:

Complementary Probe/MethodResearch QuestionExpected Outcome
NBD-Phosphatidylcholine (NBD-PC) How are glycosphingolipids sorted from phospholipids during vesicular transport?Differential localization of this compound and NBD-PC in post-Golgi carriers.
GFP-tagged FAPP2 (Golgi-associated protein) Does FAPP2 play a role in the transport of lactosylceramide from the Golgi?Co-localization of this compound with GFP-FAPP2 at the trans-Golgi network.
LysoTracker Red (Lysosomal marker) What is the extent of lactosylceramide degradation in lysosomes?Observation of this compound fluorescence within LysoTracker Red-positive compartments.
BODIPY-labeled Ceramide How does the transport of lactosylceramide compare to that of its precursor, ceramide?Comparison of the trafficking pathways and kinetics of the two fluorescent lipid analogs.

By combining these approaches, researchers can overcome the limitations of using a single probe and gain a more nuanced and dynamic view of lipid biology. nih.govresearchgate.net

Advantages and Limitations of this compound in Specific Research Contexts

Like any fluorescent analog, this compound possesses a unique set of advantages and limitations that make it more or less suitable for particular research questions.

Advantages:

One of the primary advantages of this compound is its ability to serve as a fluorescent tracer for the study of glycosphingolipid metabolism and transport. abcam.cn Its structure allows it to be recognized and processed by the cellular machinery that handles endogenous lactosylceramide, providing insights into these pathways. The presence of the NBD group allows for sensitive detection using fluorescence microscopy and flow cytometry. abcam.com

Furthermore, the C6-NBD modification generally offers a good balance between water solubility for ease of loading into cells and sufficient hydrophobicity to anchor the molecule within cellular membranes. nih.gov This makes it a versatile tool for studying lipid dynamics in living cells.

Limitations:

A significant limitation of this compound, and indeed all NBD-labeled lipids, is the potential for the bulky NBD fluorophore to alter the natural behavior of the lipid. ccmb.res.in The NBD group can affect membrane packing, interactions with proteins, and the rate of enzymatic conversion. Therefore, results obtained with this analog should be interpreted with caution and, where possible, validated with other methods.

Another consideration is the potential for metabolic alteration of the NBD group itself, which could lead to changes in its fluorescent properties or cellular localization that are not related to the metabolism of the lactosylceramide backbone. nih.gov Additionally, the use of a short C6 acyl chain, while beneficial for solubility, may not perfectly mimic the behavior of endogenous lactosylceramides, which typically have longer acyl chains. This difference could influence partitioning into specific membrane domains or interactions with acyl-chain-sensitive enzymes.

The following table provides a summary of the advantages and limitations in different research contexts:

Research ContextAdvantagesLimitations
Studying Glycosphingolipid Trafficking Allows for real-time visualization of lactosylceramide transport pathways in live cells. abcam.cnabcam.comThe NBD tag may alter interactions with transport proteins or sorting machinery.
Investigating Lysosomal Storage Disorders Can be used to monitor the accumulation of lactosylceramide in models of diseases like Gaucher disease or Fabry disease.The fluorescent signal may not directly correlate with the mass of accumulated lipid due to potential quenching or degradation of the fluorophore.
Analyzing Membrane Domain Association Can provide insights into the partitioning of lactosylceramide into lipid rafts or other membrane microdomains.The C6-NBD modification may alter the partitioning behavior compared to endogenous long-chain lactosylceramides.
Enzyme Activity Assays Can serve as a fluorescent substrate for enzymes involved in lactosylceramide metabolism, such as lactosylceramidase.The NBD group might affect the enzyme's affinity or catalytic rate for the substrate.

Conclusion and Future Perspectives in N Hexanoyl Nbd Lactosylceramide Research

Summary of Key Contributions to Glycosphingolipid and Membrane Biology

The application of N-Hexanoyl-NBD-lactosylceramide and its precursors in research has significantly advanced our understanding of glycosphingolipid biology and the organization of cellular membranes. One of the most significant contributions has been in deciphering the intracellular trafficking and sorting of glycosphingolipids.

A pivotal study in human colon adenocarcinoma HT29 cells revealed the differential sorting of closely related sphingolipids. While the fluorescent precursor, C6-NBD-glucosylceramide, was found to be transported to the Golgi apparatus after internalization, C6-NBD-lactosylceramide was directed along the endosomal/lysosomal pathway rug.nl. This finding underscored the specificity of lipid sorting mechanisms within the cell, demonstrating that subtle changes in the carbohydrate headgroup of a glycosphingolipid can dictate its intracellular destination.

Furthermore, research on lactosylceramide (B164483), for which this compound serves as an analog, has highlighted its crucial role in the formation of specialized membrane microdomains, often referred to as lipid rafts. These domains are enriched in sphingolipids and cholesterol and function as platforms for cell signaling nih.govnih.gov. Lactosylceramide-containing lipid rafts on the plasma membranes of cells like human neutrophils can act as pattern-recognition receptors for pathogens, thereby initiating an innate immune response nih.gov. The ability to visualize the localization of this compound provides a means to study the dynamics and composition of these important membrane domains.

The table below summarizes key research findings facilitated by the use of this compound and related fluorescent sphingolipid analogs.

Research AreaKey FindingSignificance
Glycosphingolipid Trafficking Differential sorting of C6-NBD-glucosylceramide (to Golgi) and C6-NBD-lactosylceramide (to endosomes/lysosomes) in HT29 cells. rug.nlDemonstrates the high specificity of intracellular lipid sorting machinery.
Membrane Microdomains Lactosylceramide is a component of lipid rafts involved in pathogen recognition and immune signaling. nih.govProvides a visual tool to study the formation and function of these signaling platforms.
Glycosphingolipid Biosynthesis Elucidation of the topology of glycosphingolipid synthesis within the Golgi apparatus.Confirmed the luminal synthesis of lactosylceramide, a crucial step in the production of complex glycosphingolipids.

Emerging Research Avenues for this compound Applications

The continued use of this compound is poised to drive further discoveries in several emerging areas of glycosphingolipid research. Its application in advanced imaging techniques and its potential as a probe in studying disease-related signaling pathways are particularly promising.

One of the most exciting future directions is the application of this compound in super-resolution microscopy . Techniques such as Stimulated Emission Depletion (STED) microscopy and Photoactivated Localization Microscopy (PALM) can overcome the diffraction limit of conventional light microscopy, offering unprecedented spatial resolution. By employing this compound with these advanced imaging modalities, researchers can visualize the nanoscale organization of lactosylceramide-enriched domains with greater detail than ever before. This could provide critical insights into the precise mechanisms of how these domains assemble and how they facilitate interactions between signaling molecules.

Another burgeoning area of research is the role of lactosylceramide-centric signaling pathways in various pathological conditions, including inflammation, oxidative stress, and cancer nih.gov. This compound can serve as a valuable tool to investigate how the localization and trafficking of lactosylceramide are altered in disease states. By tracking the movement of this fluorescent analog in cellular models of disease, researchers can potentially identify novel therapeutic targets aimed at modulating these signaling pathways. For instance, understanding how lactosylceramide clustering is involved in inflammatory responses could lead to new strategies for treating neuroinflammatory diseases.

The table below outlines potential emerging research applications for this compound.

Emerging Research AvenuePotential Application of this compoundScientific Question to be Addressed
Super-Resolution Imaging Visualization of lactosylceramide nanodomains in the plasma membrane.How do individual lactosylceramide molecules organize to form functional signaling platforms?
Disease-Related Signaling Tracking the trafficking of lactosylceramide in cancer cell models.Is the intracellular sorting of lactosylceramide altered in cancer, and does this contribute to disease progression?
Host-Pathogen Interactions Real-time imaging of the interaction between this compound-labeled host cell membranes and pathogens.How do pathogens co-opt lactosylceramide-rich domains to facilitate entry into host cells?

Potential for Novel Methodological Developments in Lipid Research

The unique fluorescent properties of the NBD group attached to lactosylceramide open up possibilities for the development of novel methodologies to study lipid-protein interactions and the biophysical properties of membranes.

One significant area for methodological advancement is the development of Förster Resonance Energy Transfer (FRET)-based assays . FRET is a powerful technique for measuring molecular proximity on the nanometer scale. By pairing this compound (as a FRET donor or acceptor) with a fluorescently tagged protein of interest, it becomes possible to study their direct interactions in living cells. This could be instrumental in identifying and characterizing proteins that specifically bind to lactosylceramide within membrane microdomains, providing a more dynamic and spatially resolved understanding of signaling complex assembly.

Furthermore, this compound can be incorporated into model membrane systems, such as giant unilamellar vesicles (GUVs) and supported lipid bilayers (SLBs), to study the biophysical principles underlying lipid raft formation. By observing the partitioning of this fluorescent probe in membranes of varying lipid compositions, researchers can gain insights into the thermodynamic and kinetic factors that govern the formation and stability of lactosylceramide-enriched domains. This information is crucial for understanding how the lipid environment of the cell membrane influences the function of membrane-associated proteins.

The development of new analytical techniques that can be coupled with the use of this compound, such as advanced fluorescence correlation spectroscopy (FCS), will also enable the quantitative analysis of its diffusion dynamics within different membrane environments. This can provide valuable information on the fluidity and organization of lactosylceramide-containing domains.

The table below details potential methodological developments leveraging this compound.

Methodological DevelopmentPrinciplePotential Insight
FRET-Based Assays Measuring energy transfer between this compound and a fluorescently labeled protein.Identification and characterization of novel lactosylceramide-binding proteins and their interaction dynamics.
Advanced Model Membrane Studies Observing the phase behavior of this compound in artificial lipid bilayers with varying compositions.Understanding the physical principles that drive the formation and stability of lactosylceramide-rich membrane domains.
Fluorescence Correlation Spectroscopy (FCS) Analyzing the diffusion dynamics of this compound in live cell membranes.Quantifying the size, fluidity, and transient nature of lactosylceramide-containing microdomains.

Q & A

Q. What methods are recommended for synthesizing N-Hexanoyl-NBD-lactosylceramide with high purity?

this compound is synthesized via semisynthetic methods, often starting from bovine-derived precursors. Key steps include:

  • Acylation : Introducing the hexanoyl chain to the lactosylceramide backbone.
  • Fluorescent labeling : Attaching the nitrobenzoxadiazole (NBD) fluorophore to enable tracking.
  • Purification : Thin-layer chromatography (TLC) is used to confirm ≥98% purity, with solvent systems like chloroform/methanol/water (e.g., 5:1:0.1 ratio) .

Q. How should researchers handle and store this compound to maintain stability?

  • Storage : Store at -20°C in airtight, light-protected containers to prevent fluorophore degradation .
  • Solubility : Dissolve in chloroform/methanol (2:1) for experimental use; avoid aqueous buffers unless emulsified with detergents .
  • Safety : Follow standard lipid-handling protocols (e.g., gloves, fume hoods) to minimize oxidative damage .

Q. What spectroscopic parameters are critical for detecting this compound in fluorescence-based assays?

  • Absorption/Emission : Monitor at 460 nm (excitation) and 535 nm (emission) .
  • Quenching controls : Include lipid-free blanks to account for solvent or cellular autofluorescence interference .

Advanced Research Questions

Q. How can experimental design address discrepancies in fluorescence quantification across lipid membrane studies?

  • Normalization : Use internal standards (e.g., non-fluorescent lactosylceramide analogs) to control for batch-to-batch variability .
  • Environmental factors : Test fluorescence stability under varying pH, temperature, and ionic strength, as NBD’s quantum yield is sensitive to hydrophobicity .

Q. What methodologies resolve contradictions in cellular uptake kinetics reported for fluorescent lactosylceramide analogs?

  • Time-lapse microscopy : Track real-time uptake in live cells, comparing this compound with shorter-chain analogs (e.g., N-C6:0-NBD-glucosylceramide) to assess acyl-chain length effects .
  • Inhibitor studies : Co-treat with endocytosis blockers (e.g., dynasore) to differentiate passive vs. active transport mechanisms .

Q. How can researchers validate the specificity of this compound in lipid trafficking studies?

  • Co-localization assays : Pair with organelle-specific markers (e.g., LysoTracker for lysosomes) .
  • Mass spectrometry : Confirm intact molecular ion peaks (m/z 900) post-experiment to rule out degradation .

Q. What analytical techniques are suitable for detecting degradation products of this compound?

  • HPLC-MS : Use reverse-phase columns with methanol/water gradients to separate and identify hydrolyzed fragments (e.g., free NBD or hexanoic acid) .
  • Accelerated stability testing : Incubate samples at 4°C, 25°C, and 37°C to model degradation kinetics .

Methodological Considerations

Q. How does the Folch lipid extraction method optimize recovery of this compound from biological samples?

  • Solvent system : Chloroform/methanol (2:1) maximizes lipid solubility while minimizing protein contamination .
  • Phase separation : Add 0.2 volumes of water to isolate the organic phase, ensuring >90% recovery of fluorescent analogs .

Q. What are the limitations of using this compound in live-cell imaging compared to non-fluorescent analogs?

  • Photobleaching : Limit exposure time or use antifade reagents to preserve signal integrity .
  • Membrane perturbation : Validate with cytotoxicity assays (e.g., LDH release) to confirm probe biocompatibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.